molecular formula C11H22O2 B14484985 Neopentyl hexanoate CAS No. 65127-75-5

Neopentyl hexanoate

Cat. No.: B14484985
CAS No.: 65127-75-5
M. Wt: 186.29 g/mol
InChI Key: SCOAFHPSYBOAGF-UHFFFAOYSA-N
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Description

Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . Neopentyl hexanoate is no exception, and it is valued for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl hexanoate can be synthesized through the esterification reaction between neopentyl alcohol (2,2-dimethylpropanol) and hexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Neopentyl hexanoate, like other esters, can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed:

    Hydrolysis: Neopentyl alcohol and hexanoic acid.

    Reduction: Neopentyl alcohol.

    Transesterification: A different ester and alcohol.

Scientific Research Applications

Neopentyl hexanoate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of neopentyl hexanoate primarily involves its ester bond, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases neopentyl alcohol and hexanoic acid, which can then participate in various metabolic pathways . The ester bond’s susceptibility to hydrolysis under acidic or basic conditions makes it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Uniqueness of Neopentyl Hexanoate: this compound stands out due to its branched neopentyl group, which imparts unique steric properties and stability compared to linear esters. This branching can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Properties

CAS No.

65127-75-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2,2-dimethylpropyl hexanoate

InChI

InChI=1S/C11H22O2/c1-5-6-7-8-10(12)13-9-11(2,3)4/h5-9H2,1-4H3

InChI Key

SCOAFHPSYBOAGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(C)(C)C

Origin of Product

United States

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